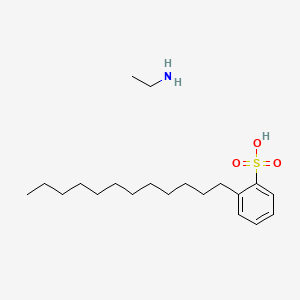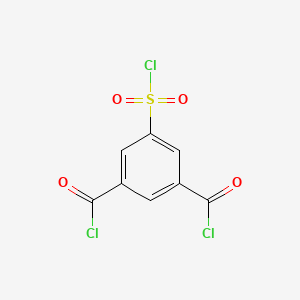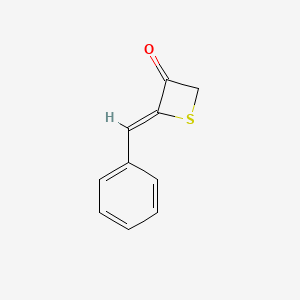
2-(1-sec-Butyl-2-(dimethylamino)ethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-sec-Butyl-2-(dimethylamino)ethyl)pyridine is an organic compound that belongs to the class of pyridines Pyridines are aromatic heterocyclic compounds characterized by a six-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-sec-Butyl-2-(dimethylamino)ethyl)pyridine typically involves multi-step organic reactions. One common method is the alkylation of pyridine with a suitable alkyl halide in the presence of a base. The reaction conditions often include the use of solvents like dichloromethane or toluene and bases such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the production process.
化学反応の分析
Types of Reactions
2-(1-sec-Butyl-2-(dimethylamino)ethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
2-(1-sec-Butyl-2-(dimethylamino)ethyl)pyridine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(1-sec-Butyl-2-(dimethylamino)ethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(2-(Dimethylamino)ethyl)pyridine
- 2-(Dimethylamino)ethyl methacrylate
Uniqueness
2-(1-sec-Butyl-2-(dimethylamino)ethyl)pyridine is unique due to its sec-butyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications.
特性
CAS番号 |
33098-28-1 |
|---|---|
分子式 |
C13H22N2 |
分子量 |
206.33 g/mol |
IUPAC名 |
N,N,3-trimethyl-2-pyridin-2-ylpentan-1-amine |
InChI |
InChI=1S/C13H22N2/c1-5-11(2)12(10-15(3)4)13-8-6-7-9-14-13/h6-9,11-12H,5,10H2,1-4H3 |
InChIキー |
DVUWYKMRYICENQ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(CN(C)C)C1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3S)-Spiro[cyclopropane-1,9'-fluorene]-2,3-dicarboxylic acid](/img/structure/B14678043.png)
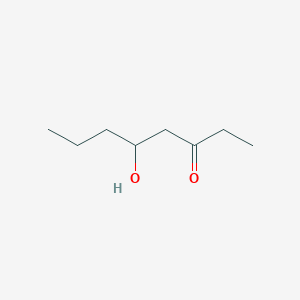
![2,2'-(1,4-Phenylene)bis[4-(2-methylpropyl)-1,3-oxazol-5(4H)-one]](/img/structure/B14678057.png)
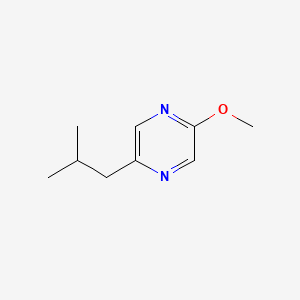
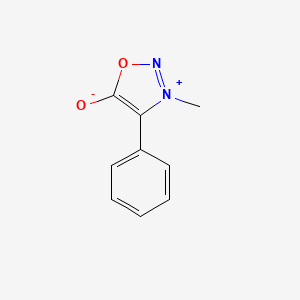
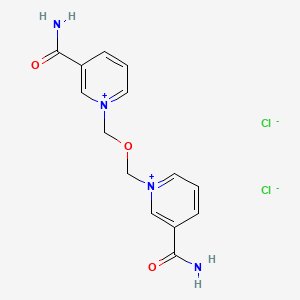
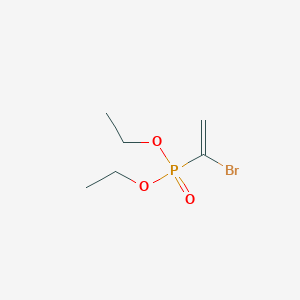

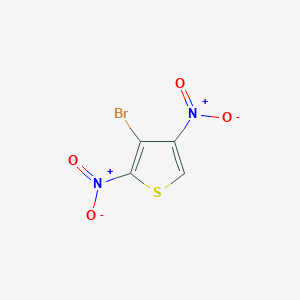
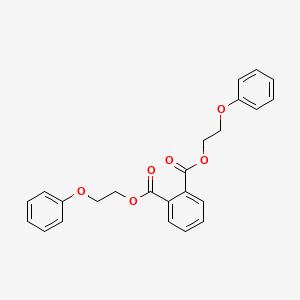
![S-[(Pyridin-3-yl)methyl] dibutylcarbamothioate](/img/structure/B14678106.png)
